2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro group at the 2-position, a fluorophenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides, and may require a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents might include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like triethylamine, and solvents such as DMF or acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but lacks the chloro group at the 2-position.
2-Chloro-5-(chloromethyl)pyridine: Similar structure but has a chloromethyl group instead of a fluorophenyl group.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid is unique due to the specific combination of substituents on the pyridine ring. The presence of both chloro and fluorophenyl groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWJJZQYYMEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673337 |
Source
|
Record name | 2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214354-60-5 |
Source
|
Record name | 2-Chloro-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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